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This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(2-
Nitrophenyl)propan-1-ol, a key intermediate in various synthetic applications. This document
is intended for researchers, scientists, and professionals in drug development and related
fields, offering in-depth insights into the structural elucidation of this compound through Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Introduction: The Structural Significance of 2-(2-
Nitrophenyl)propan-1-ol

2-(2-Nitrophenyl)propan-1-ol, with the chemical formula CoH1:NOs and a molecular weight of
181.19 g/mol , is a valuable building block in organic synthesis.[1] Its structure, featuring a
chiral center and a nitro-substituted aromatic ring, makes it a precursor for a variety of more
complex molecules. Accurate and thorough spectroscopic characterization is paramount to
confirm its identity, purity, and to understand its chemical behavior in subsequent reactions.
This guide will delve into the expected and observed spectroscopic features of this molecule,
providing a framework for its unequivocal identification.

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1600807#bc-rfq
https://www.benchchem.com/product/b1600807/docs?utm_src=pdf-body#spectroscopic-profile-of-2-2-nitrophenyl-propan-1-ol-a-technical-guide
https://www.benchchem.com/product/b1600807/docs?utm_src=pdf-body#spectroscopic-profile-of-2-2-nitrophenyl-propan-1-ol-a-technical-guide
https://www.benchchem.com/product/b1600807/docs?utm_src=pdf-body#spectroscopic-profile-of-2-2-nitrophenyl-propan-1-ol-a-technical-guide
https://www.benchchem.com/product/b1600807/docs?utm_src=pdf-body#spectroscopic-profile-of-2-2-nitrophenyl-propan-1-ol-a-technical-guide
https://www.benchchem.com/product/b1600807/docs?utm_src=pdf-body#spectroscopic-profile-of-2-2-nitrophenyl-propan-1-ol-a-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Nitrophenyl_propan-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600807?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By
analyzing the chemical shifts, coupling constants, and integration of proton (*H) and carbon-13
(33C) nuclei, a detailed map of the molecular structure can be constructed.

Predicted *H NMR Spectral Data

While a publicly available, fully assigned experimental spectrum with coupling constants is not
readily found in the literature, the expected *H NMR spectrum of 2-(2-Nitrophenyl)propan-1-ol
can be reliably predicted based on established principles and data from analogous structures.
The key proton environments are:

o Aromatic Protons (4H): The four protons on the ortho-substituted benzene ring will appear in
the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the
aromatic ring currents and the electron-withdrawing nitro group. The substitution pattern will
lead to a complex multiplet.

» Methine Proton (-CH-, 1H): The proton attached to the chiral carbon, adjacent to both the
aromatic ring and the hydroxymethyl group, is expected to resonate as a multiplet. Its
chemical shift will be influenced by both neighboring groups.

e Methylene Protons (-CH20H, 2H): The two diastereotopic protons of the primary alcohol will
likely appear as a multiplet, further complicated by coupling to the adjacent methine proton.

o Methyl Protons (-CHs, 3H): The methyl group protons will appear as a doublet in the upfield
region, coupled to the methine proton.

o Hydroxyl Proton (-OH, 1H): The hydroxyl proton will typically appear as a broad singlet, and
its chemical shift can vary depending on the solvent, concentration, and temperature.

A detailed experimental analysis would require techniques such as COSY (Correlation
Spectroscopy) to definitively assign the coupled proton networks.

Predicted *C NMR Spectral Data
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The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-(2-

Nitrophenyl)propan-1-ol, nine distinct carbon signals are expected:

Aromatic Carbons (6C): Six signals are anticipated in the aromatic region (typically 120-150
ppm). The carbon bearing the nitro group will be significantly downfield.

Methine Carbon (-CH-, 1C): The chiral carbon atom.
Methylene Carbon (-CH20H, 1C): The carbon of the hydroxymethyl group.

Methyl Carbon (-CHs, 1C): The most upfield signal, corresponding to the methyl group.

Experimental Considerations for NMR Analysis

For accurate data acquisition, the following protocol is recommended:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent is critical as it can
influence chemical shifts, particularly for the hydroxyl proton.

H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz
or higher) to achieve better signal dispersion. Standard parameters include a 30-degree
pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a
good signal-to-noise ratio.

13C NMR Acquisition: Due to the lower natural abundance of 13C, a greater number of scans
and a longer relaxation delay are typically required. Proton decoupling is used to simplify the
spectrum to single lines for each carbon.

2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR
experiments such as COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) are highly recommended.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
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Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by detecting the vibrations of its bonds. The vapor-phase IR spectrum of 2-(2-
Nitrophenyl)propan-1-ol is available in spectral databases.[1]

Key IR Absorptions

The IR spectrum of 2-(2-Nitrophenyl)propan-1-ol is expected to show the following
characteristic absorption bands:

Wavenumber (cm~12) Vibration Functional Group
~3400 (broad) O-H stretch Alcohol
~3100-3000 C-H stretch (aromatic) Aromatic Ring
~2970-2850 C-H stretch (aliphatic) -CHs, -CHz, -CH
~1600, ~1475 C=C stretch Aromatic Ring
1525, ~1350 N-O asymmetric & symmetric Nitro Group

stretch
~1050 C-O stretch Primary Alcohol

The most diagnostic peaks are the broad O-H stretch, confirming the presence of the alcohol,
and the strong absorptions for the nitro group.

Experimental Protocol for IR Spectroscopy

A standard method for obtaining an IR spectrum of a liquid sample is as follows:

o Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g.,
NaCl or KBr) to form a thin film.

» Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is first recorded and then
subtracted from the sample spectrum.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation
pattern of a molecule upon ionization, which can be used to deduce its structure. A GC-MS
spectrum of 2-(2-Nitrophenyl)propan-1-ol is available in spectral databases.[1]

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M*) is expected at m/z
181, corresponding to the molecular weight of the compound. Key fragmentation pathways for
primary alcohols often involve:

» Alpha-cleavage: Loss of an alkyl radical to form a stable oxonium ion. For 2-(2-
Nitrophenyl)propan-1-ol, this would involve the loss of the 2-nitrophenylpropyl radical,
leading to a fragment at m/z 31 ([CHz0H]*).

o Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 163 (M-18).

o Fragments from the Nitrophenyl Group: The aromatic portion of the molecule will also
produce characteristic fragments.

Experimental Workflow for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of
volatile compounds like 2-(2-Nitrophenyl)propan-1-ol.

Caption: GC-MS experimental workflow.

Conclusion

The combination of NMR, IR, and MS provides a powerful toolkit for the comprehensive
structural characterization of 2-(2-Nitrophenyl)propan-1-ol. While detailed experimental data
is often found in specialized databases, a thorough understanding of the expected
spectroscopic features, as outlined in this guide, allows for confident identification and quality
control of this important synthetic intermediate. The methodologies and interpretative
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frameworks presented here serve as a valuable resource for scientists and researchers in the
field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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